7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
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Description
7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C14H12N2O4S and its molecular weight is 304.32. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivatives and Structural Analyses
Heterocyclic-Derivatives of Guanidine
Research on heterocyclic derivatives has shown the formation and X-ray structure determination of compounds with complex structures, contributing to our understanding of molecular configurations and their potential applications in material science and drug development (Banfield et al., 1987).
Copper(I) Complexes with Pyridylmethylamide Ligands
Structural Variation in Copper(I) Complexes
The study of copper(I) complexes with pyridylmethylamide ligands has provided insights into the structural variation and the potential for these complexes in catalysis and material sciences. The research introduces a new geometric parameter, tau(4), for evaluating the geometry of four-coordinate complexes (Yang et al., 2007).
Radiosynthesis for Imaging
Radiosynthesis of [18F]PBR111
This compound is a part of a novel series for imaging the translocator protein (18 kDa) with PET, indicating its application in neuroscience and pharmacology for studying brain disorders and inflammation (Dollé et al., 2008).
Synthesis and Biological Evaluation
Solvent-Free Synthesis of Pyrazole Derivatives
Research on the solvent-free synthesis of pyrazole derivatives, including their conversion to N-acetamide and N-trifluoroacetamide derivatives, has implications for the development of new pharmaceuticals with antibacterial and cytotoxic activities (Aggarwal et al., 2014).
Capsaicinoid Analogs
Potent Analgesic Capsaicinoid (KR-25003)
The study of the crystal structure of a capsaicinoid analog has contributed to the development of new analgesic compounds by providing insights into the molecular basis of their interaction with the vanilloid receptor (Park et al., 1995).
Properties
IUPAC Name |
7-hydroxy-N-[(5-methylfuran-2-yl)methyl]-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-7-2-3-8(20-7)6-15-13(18)10-11(17)12-9(4-5-21-12)16-14(10)19/h2-5H,6H2,1H3,(H,15,18)(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFLKZKQRCKSCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=C(C3=C(C=CS3)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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